Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system, featuring a ketone group at the 6-position and two methyl groups at the 2 and 3 positions. This compound is part of the pyridopyrazine family, which is significant in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol. It is identified by the CAS number 52996-62-0.
The synthesis of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) can be achieved through several multicomponent reactions. A common method involves the condensation of 2,3-diaminopyridine with diketones under controlled conditions. This reaction typically requires a catalyst and is performed in an organic solvent at elevated temperatures to facilitate the formation of the desired heterocyclic structure.
Technical Details:
For industrial applications, synthetic routes are optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality production suitable for research and commercial use.
The structure of Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) consists of:
Property | Value |
---|---|
CAS Number | 52996-62-0 |
Molecular Formula | C₉H₉N₃O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 2,3-dimethyl-5H-pyrido[2,3-b]pyrazin-6-one |
InChI | InChI=1S/C9H9N3O/c1-5-6(2)11-9-7(10-5)3-4-8(13)12-9/h3-4H,1-2H3,(H,11,12,13) |
Canonical SMILES | CC1=C(N=C2C(=N1)C=CC(=O)N2)C |
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) involves its interaction with specific molecular targets. For example:
The exact pathways depend on the biological context and specific applications being investigated.
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) exhibits several notable physical properties:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups and structural arrangement.
Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI) has several significant applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9